methyl 2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetate
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Overview
Description
methyl 2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetate is a complex organic compound that features a pyrazole ring substituted with a carbamoyl group and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the carbamoyl and fluoroethyl groups. The final step involves the esterification of the amino group with methyl acetate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the carbamoyl group.
Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
methyl 2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which methyl 2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetate exerts its effects involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes or receptors, while the carbamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[5-carbamoyl-1-(2-chloroethyl)pyrazol-4-yl]amino]acetate
- Methyl 2-[[5-carbamoyl-1-(2-bromoethyl)pyrazol-4-yl]amino]acetate
- Methyl 2-[[5-carbamoyl-1-(2-iodoethyl)pyrazol-4-yl]amino]acetate
Uniqueness
methyl 2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, or iodo counterparts.
Properties
IUPAC Name |
methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O3/c1-17-7(15)5-12-6-4-13-14(3-2-10)8(6)9(11)16/h4,12H,2-3,5H2,1H3,(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWQYYHOLRZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(N(N=C1)CCF)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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